GSK2110183 hydrochloride
Description
The Central Role of the PI3K/AKT/mTOR Pathway in Cellular Processes
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a highly conserved intracellular cascade that plays a crucial role in regulating a multitude of cellular functions. nih.gov This pathway is essential for normal cellular homeostasis, responding to various extracellular stimuli such as growth factors and hormones to control processes like cell growth, proliferation, survival, motility, and metabolism. nih.govqiagen.com
The activation of this pathway is initiated by the stimulation of cell surface receptors, which in turn activate PI3K. wikipedia.org PI3K then phosphorylates membrane lipids, creating docking sites for the serine/threonine kinase AKT, also known as Protein Kinase B (PKB). wikipedia.org Once recruited to the cell membrane, AKT is activated through a series of phosphorylation events. wikipedia.org Activated AKT then phosphorylates a wide array of downstream substrates, influencing critical cellular activities. For instance, AKT promotes cell survival by inhibiting pro-apoptotic proteins and stimulates protein synthesis and cell growth through the activation of mTOR. qiagen.comoncotarget.com The mTOR protein itself is a key component of two distinct complexes, mTORC1 and mTORC2, which regulate various cellular processes. frontiersin.org
Pathophysiological Implications of Aberrant AKT Kinase Signaling
Given its central role in cellular function, it is not surprising that dysregulation of the PI3K/AKT/mTOR pathway is implicated in a wide range of human diseases. nih.gov Aberrant activation of AKT signaling is a frequent event in many types of cancer, where it contributes to tumor initiation, progression, and resistance to therapy by promoting uncontrolled cell proliferation and inhibiting apoptosis (programmed cell death). wikipedia.orgmdpi.comimrpress.com
Beyond cancer, faulty AKT signaling is associated with metabolic disorders such as diabetes, cardiovascular diseases, and neurological conditions. nih.govcellsignal.com For example, impaired AKT activation in response to insulin (B600854) can lead to insulin resistance, a hallmark of type 2 diabetes. cas.cz Conversely, in some contexts, hyperactivation of AKT can contribute to pathological conditions. cas.cz The multifaceted role of AKT in both normal physiology and disease underscores its importance as a subject of intense research.
Historical Development and Strategic Importance of AKT Inhibitors in Preclinical Research
The recognition of the PI3K/AKT/mTOR pathway's involvement in disease, particularly cancer, spurred the development of inhibitors targeting key nodes within this cascade. oncotarget.com The early 2000s saw a surge in efforts to identify and develop AKT inhibitors for therapeutic purposes. nih.gov Pharmaceutical companies like GlaxoSmithKline, Merck, and AstraZeneca were among the pioneers in this field. patsnap.com
The development of specific and potent AKT inhibitors has been a crucial strategy in preclinical research to dissect the intricate functions of the AKT signaling pathway. These inhibitors serve as powerful chemical tools to probe the consequences of blocking AKT activity in various cellular and animal models. By observing the effects of these inhibitors, researchers can gain valuable insights into the specific roles of AKT in different biological contexts and identify potential therapeutic targets. The journey of developing these inhibitors has been challenging, marked by the need for high selectivity to avoid off-target effects due to the structural similarities among protein kinases. icr.ac.uk
Overview of GSK2110183 Hydrochloride as a Research Compound for AKT Inhibition
This compound, also known as afuresertib (B560028) hydrochloride, is a potent and selective inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). ontosight.aimedchemexpress.com It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the AKT enzyme, preventing it from carrying out its phosphorylation function. researchgate.netnih.gov This action effectively blocks the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cells where the AKT pathway is activated. ontosight.aihemonc.org
Developed by GlaxoSmithKline, GSK2110183 has been instrumental in preclinical studies to investigate the role of AKT in various cancer models. researchgate.netnih.gov Its oral bioavailability has made it a valuable tool in in vivo studies. researchgate.netmedchemexpress.com Research using GSK2110183 has helped to elucidate the sensitivity of different cancer cell lines to AKT inhibition, often correlating with the presence of mutations that activate the PI3K/AKT pathway. nih.gov
Detailed Research Findings
Preclinical research has extensively characterized the activity of GSK2110183. In biochemical assays, it demonstrates high potency against the AKT isoforms.
| Target | Ki (nM) * |
| AKT1 | 0.08 |
| AKT2 | 2 |
| AKT3 | 2.6 |
| Ki represents the inhibition constant, a measure of the inhibitor's potency. A lower Ki value indicates higher potency. medchemexpress.commedchemexpress.com |
This table is based on data from MedChemExpress and other sources. medchemexpress.commedchemexpress.com
In cellular assays, treatment with GSK2110183 leads to a decrease in the phosphorylation of downstream targets of AKT, confirming its mechanism of action within the cell. researchgate.net Studies in various human tumor cell lines have shown that GSK2110183 preferentially inhibits the proliferation of cells with an activated AKT pathway. nih.gov
Properties
Molecular Formula |
C18H17Cl3F2N4OS |
|---|---|
Molecular Weight |
481.77 |
Origin of Product |
United States |
Molecular Pharmacology and Biochemical Mechanism of Gsk2110183 Hydrochloride
Pan-AKT Kinase Inhibitory Activity of GSK2110183 Hydrochloride
This compound is characterized as a pan-AKT inhibitor, meaning it effectively targets all three isoforms of the AKT enzyme: AKT1, AKT2, and AKT3. This broad-spectrum inhibition is a key feature of its molecular pharmacology, allowing it to comprehensively block AKT signaling regardless of the specific isoform that may be driving oncogenesis in a particular tumor.
ATP-Competitive Binding Mode to AKT Isoforms (AKT1, AKT2, AKT3)
This compound functions as an ATP-competitive inhibitor of the AKT kinases. nih.gov This mode of action involves the compound binding to the ATP-binding pocket of the kinase domain of the AKT isoforms. By occupying this site, this compound directly competes with the endogenous ATP substrate, thereby preventing the transfer of a phosphate (B84403) group to downstream target proteins and effectively blocking the kinase's catalytic activity.
The inhibitory potency of this compound against the three AKT isoforms has been quantified in biochemical assays, revealing low nanomolar to sub-nanomolar affinity. The reported inhibitor constant (Ki) values demonstrate high potency, with a notable preference for AKT1.
| AKT Isoform | Inhibitor Constant (Ki) |
|---|---|
| AKT1 | 0.08 nM |
| AKT2 | 2 nM |
| AKT3 | 2.6 nM |
These data underscore the potent and comprehensive inhibition of all three AKT isoforms by this compound. nih.govselleckchem.com
Conformational Changes and Structural Basis for Inhibitor-AKT Interactions (e.g., co-crystal structures in research)
While a specific co-crystal structure of this compound bound to an AKT isoform is not publicly available in the reviewed literature, the ATP-competitive binding mechanism implies that the inhibitor occupies the cleft between the N- and C-lobes of the kinase domain. This interaction stabilizes the kinase in an inactive conformation, preventing the conformational changes required for substrate binding and catalysis. The binding of ATP-competitive inhibitors to kinases typically induces a "DFG-out" or a similar inactive conformation of the activation loop, which is a critical step in kinase inhibition.
Structural studies of AKT with other ATP-competitive inhibitors have provided insights into the key interactions that are likely to be relevant for this compound as well. These studies have highlighted the importance of hydrogen bonds with the hinge region of the kinase and hydrophobic interactions within the ATP-binding pocket for achieving high-affinity binding.
Target Specificity and Selectivity Profiling of this compound
A critical aspect of the development of any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and limit the therapeutic window. This compound has been profiled for its selectivity against a broad range of kinases to assess its specificity for the AKT family.
Kinase Inhibitor Selectivity Assays Against a Broad Panel
In a comprehensive kinase selectivity screen, GSK2110183 was tested against a panel of 261 different kinases. The results demonstrated a high degree of selectivity for AKT isoforms. At a concentration of 0.5 µM, approximately 90% of the kinases tested showed less than 50% inhibition. nih.gov The majority of the off-target kinases that were inhibited to a greater extent belonged to the AGC kinase family, which is structurally related to AKT.
| Kinase | IC50 (nM) |
|---|---|
| PKA | Data not specified |
| PKG1α | Data not specified |
| PKC isoforms | Data not specified |
The data indicates that while GSK2110183 is highly potent against AKT, it does exhibit some activity against other related kinases, most notably PKA and PKG1α. nih.gov
Investigation of Potential Off-Target Activity in Preclinical Systems
Preclinical studies have further investigated the functional consequences of the observed kinase selectivity profile. A known liability of some pan-AKT inhibitors is the induction of hyperglycemia, which is thought to be mediated by the inhibition of AKT2, a key regulator of glucose metabolism, as well as potential off-target inhibition of other kinases involved in glucose homeostasis, such as AMPK and certain PKC isoforms.
Compared to earlier generations of ATP-competitive AKT inhibitors, this compound demonstrated an improved profile with regard to its effects on glucose metabolism. nih.gov This improved selectivity is believed to contribute to a more favorable therapeutic window. The reduced impact on glucose homeostasis suggests that GSK2110183 has less potent off-target effects on the key kinases that regulate this process.
Modulation of Downstream Signaling Pathways by this compound
By inhibiting AKT, this compound effectively blocks the phosphorylation and activation of a multitude of downstream effector proteins. This leads to the modulation of several critical signaling pathways that are involved in cell growth, proliferation, and survival.
Treatment of cancer cell lines with this compound results in a concentration-dependent decrease in the phosphorylation of several key AKT substrates. These include:
Glycogen Synthase Kinase 3 Beta (GSK3β): Inhibition of AKT leads to decreased phosphorylation of GSK3β at Ser9, which in turn increases GSK3β activity.
Proline-Rich AKT Substrate of 40 kDa (PRAS40): Reduced phosphorylation of PRAS40 at Thr246 is a direct indicator of AKT inhibition.
Forkhead Box Protein O1 (FOXO1): By preventing the phosphorylation of FOXO transcription factors, GSK2110183 allows these proteins to translocate to the nucleus and activate the expression of genes involved in cell cycle arrest and apoptosis. selleckchem.com
Caspase 9: A decrease in the inhibitory phosphorylation of Caspase 9 at Ser196 by AKT can promote apoptosis. selleckchem.com
The inhibition of these downstream signaling events by this compound ultimately leads to the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on the PI3K/AKT pathway for their survival and proliferation.
Inhibition of AKT Substrate Phosphorylation (e.g., GSK3β, PRAS40, FOXO, Caspase 9, S6)
This compound exerts its effects by preventing the phosphorylation of numerous downstream substrates of AKT. nih.gov This inhibition has been observed in a concentration-dependent manner across various cell lines. selleckchem.comselleckchem.com By blocking the kinase activity of AKT, GSK2110183 effectively halts the signaling cascade that promotes cell survival and proliferation.
Key substrates affected by GSK2110183-mediated AKT inhibition include:
GSK3β (Glycogen synthase kinase 3 beta): Treatment with GSK2110183 leads to a decrease in the phosphorylation of GSK3β. selleckchem.commedchemexpress.com AKT-mediated phosphorylation normally inhibits GSK3β; therefore, inhibition by GSK2110183 leads to its activation, which can impact various cellular processes, including metabolism and gene transcription.
PRAS40 (Proline-rich AKT1 substrate 1): Phosphorylation of PRAS40 by AKT is a critical step in the activation of the mTORC1 signaling complex. oncotarget.com GSK2110183 inhibits this phosphorylation, thereby maintaining the inhibitory function of PRAS40 on mTORC1. selleckchem.comselleckchem.comoncotarget.com
FOXO (Forkhead box protein O): The FOXO family of transcription factors is negatively regulated by AKT-mediated phosphorylation. GSK2110183 treatment decreases the phosphorylation of FOXO proteins. selleckchem.commedchemexpress.commedchemexpress.com This allows FOXO proteins to remain active, translocate to the nucleus, and induce the transcription of target genes involved in cell cycle arrest and apoptosis. medchemexpress.commedchemexpress.com
Caspase 9: AKT can phosphorylate and inactivate pro-caspase 9, an initiator caspase in the intrinsic apoptosis pathway. Inhibition of AKT by GSK2110183 prevents this, reducing the phosphorylation of Caspase 9 and thereby facilitating apoptosis. selleckchem.comselleckchem.com
S6 (Ribosomal protein S6): While direct inhibition of S6 phosphorylation is a downstream effect of the mTORC1 pathway, AKT inhibition is linked to reduced levels of phosphorylated S6. nih.gov This indicates that by inhibiting the AKT/mTORC1 axis, GSK2110183 can suppress protein synthesis required for cell growth.
| AKT Substrate | Effect of GSK2110183 Treatment | Functional Consequence |
| GSK3β | Decreased Phosphorylation | Activation of GSK3β |
| PRAS40 | Decreased Phosphorylation | Maintained inhibition of mTORC1 |
| FOXO | Decreased Phosphorylation | Activation of FOXO transcription factors |
| Caspase 9 | Decreased Phosphorylation | Promotion of apoptosis |
| This table outlines the key AKT substrates affected by GSK2110183 and the resulting functional consequences of inhibited phosphorylation. Data sourced from selleckchem.commedchemexpress.comoncotarget.commedchemexpress.com. |
Effects on Cell Survival and Growth Regulatory Pathways (e.g., mTORC1, cell cycle progression)
The inhibition of AKT by GSK2110183 has profound consequences for key regulatory pathways that govern cell survival and growth.
mTORC1 Pathway: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism. patsnap.com AKT promotes mTORC1 activity by phosphorylating and inactivating PRAS40, an inhibitory component of the mTORC1 complex. oncotarget.com By preventing the phosphorylation of PRAS40, GSK2110183 sustains the repressive function of PRAS40 on mTORC1. selleckchem.comoncotarget.com This disruption of the AKT/mTORC1 signaling axis leads to a reduction in protein synthesis and cell proliferation, which are hallmarks of mTORC1 activity. patsnap.com
Preclinical Efficacy Studies of Gsk2110183 Hydrochloride
In Vitro Efficacy in Cancer Cell Lines
Sensitivity and Resistance Profiling Across Various Cancer Cell Lines
The anti-proliferative effects of GSK2110183 have been evaluated across a wide range of human cancer cell lines. A notable sensitivity was observed in hematological malignancies, where 65% of the tested cell lines were sensitive to the compound, defined by an EC50 value of less than 1 µM. nih.govselleckchem.com High sensitivity rates were particularly evident in cell lines derived from T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma (NHL). researchgate.net
Concentration-Dependent Inhibition of Cell Proliferation and Viability
GSK2110183 demonstrates potent, concentration-dependent inhibition of AKT kinase activity. It is a selective, ATP-competitive inhibitor of all three AKT isoforms with specific inhibitory constants (Ki). nih.govmedchemexpress.com The compound also effectively inhibits the kinase activity of the E17K AKT1 mutant. selleckchem.com
| Target | Inhibitory Constant (Ki) |
|---|---|
| AKT1 | 0.08 nM |
| AKT2 | 2 nM |
| AKT3 | 2.6 nM |
Data sourced from multiple preclinical studies. selleckchem.commedchemexpress.com
Treatment of cancer cell lines with GSK2110183 results in a dose-dependent decrease in the phosphorylation of multiple downstream AKT substrates. nih.gov In cell lines such as the BT474 (breast cancer) and LNCaP (prostate cancer), which have an activated AKT pathway, GSK2110183 showed a clear concentration-dependent effect on the phosphorylation levels of GSK3β, PRAS40, FOXO, and Caspase 9. nih.govselleckchem.com This inhibition of downstream signaling directly impacts cell proliferation and viability. nih.gov
Induction of Cell Cycle Arrest (e.g., G1 phase) and Apoptosis in Preclinical Models
Inhibition of the AKT pathway by GSK2110183 leads to cell cycle arrest and the induction of apoptosis. nih.gov In malignant pleural mesothelioma (MPM) cells, for instance, treatment with GSK2110183 strongly arrested the cell cycle in the G1 phase. medchemexpress.com This effect is associated with an increased expression of p21WAF1/CIP1, a key regulator of cell cycle progression, and a decrease in the phosphorylation of AKT substrates like GSK-3β and FOXO family proteins. medchemexpress.com The activation of p53, a critical tumor suppressor, is a well-established mechanism for inducing both cell cycle arrest and apoptosis. nih.gov
The pro-apoptotic effects of GSK2110183 have been demonstrated by the significant increase in caspase-3 and caspase-7 activities in MPM cell lines, including ACC-MESO-4 and MSTO-211H. medchemexpress.com Similarly, in T-ALL cell lines, treatment led to the induction of apoptosis, as evidenced by an accumulation of the sub-G1 cell population. researchgate.net The cleavage of PARP and caspase-3 are hallmark indicators of apoptosis, a process that can be triggered through the mitochondrial (intrinsic) pathway. mdpi.com
Synergistic Effects in Preclinical Combination Studies with Other Targeted Agents (e.g., MEK inhibitors)
Given the complex and interconnected nature of cancer cell signaling, combination therapies are a key area of investigation. Preclinical studies have shown that combining an AKT inhibitor like GSK2110183 with a MEK inhibitor results in enhanced anti-tumor effects compared to either agent used alone. nih.gov The RAS-RAF-MEK-ERK pathway is another critical signaling cascade that is frequently dysregulated in cancer. semanticscholar.org
In mouse models of KRAS-driven pancreatic cancer, the combination of the AKT inhibitor GSK2141795 (a compound similar to GSK2110183) with the MEK inhibitor trametinib (B1684009) (GSK1120212) led to a greater anti-tumor effect. nih.govnih.gov This synergistic interaction is based on the rationale of dual blockade of two major signaling pathways—the PI3K/AKT and MAPK pathways—which can overcome resistance mechanisms and lead to more profound tumor growth inhibition. plos.org
In Vivo Antitumor Activity in Non-Human Models
Tumor Growth Inhibition and Regression in Xenograft Models
The in vitro efficacy of GSK2110183 translated to significant anti-tumor activity in in vivo non-human models. nih.gov In mouse xenograft models, where human tumor cells are implanted into immunocompromised mice, oral administration of GSK2110183 resulted in dose-dependent tumor growth inhibition (TGI) and, in some cases, regression. nih.govreactionbiology.comxn--9kr57xk9fjp6a.com
In a xenograft model using BT474 breast cancer cells, daily oral administration of GSK2110183 led to significant TGI. selleckchem.commedchemexpress.com Similarly, robust TGI was observed in a SKOV3 ovarian tumor xenograft model. nih.gov The compound was generally well-tolerated in these studies. medchemexpress.com
| Xenograft Model | Daily Dose | Tumor Growth Inhibition (%) |
|---|---|---|
| BT474 (Breast Cancer) | 10 mg/kg | 8% |
| 30 mg/kg | 37% | |
| 100 mg/kg | 61% | |
| SKOV3 (Ovarian Cancer) | 10 mg/kg | 23% |
| 30 mg/kg | 37% | |
| 100 mg/kg | 97% |
Data represents TGI compared to vehicle control. selleckchem.commedchemexpress.com
These preclinical findings demonstrate that GSK2110183 effectively inhibits the AKT signaling pathway, leading to reduced cell proliferation, induction of apoptosis, and significant tumor growth inhibition in both in vitro and in vivo models of various cancers. nih.gov
Efficacy in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the direct implantation of surgically resected patient tumors into immunodeficient mice, are considered highly valuable preclinical tools. nih.gov These models are known to better recapitulate the heterogeneity, histopathology, and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts. nih.gov This high fidelity makes them powerful platforms for evaluating anticancer drug response and predicting clinical outcomes. oaes.ccxn--9kr57xk9fjp6a.com
While the superior predictive power of PDX models is well-established, specific efficacy studies of GSK2110183 hydrochloride in these particular models are not extensively detailed in the available literature. However, significant in vivo antitumor activity has been demonstrated in cell line-derived xenograft models, which serve as a foundational component of preclinical assessment.
In a study utilizing female athymic nude mice bearing established BT474 human breast cancer xenografts, daily oral administration of GSK2110183 resulted in dose-dependent tumor growth inhibition (TGI). medchemexpress.comselleckchem.com Similarly, in mice with SKOV3 ovarian cancer xenografts, treatment with GSK2110183 also led to significant TGI. medchemexpress.comnih.gov These findings demonstrate the compound's ability to delay tumor growth in vivo in models with an activated AKT pathway. medchemexpress.comnih.gov
| Xenograft Model | Tumor Type | TGI (%) |
|---|---|---|
| BT474 | Breast Cancer | 61% |
| SKOV3 | Ovarian Cancer | 97% |
Characterization of Antitumor Activity in Genetically Engineered Mouse Models (GEMMs)
Genetically engineered mouse models (GEMMs) represent another critical platform for preclinical oncology research. embopress.org Unlike xenograft models where human tumors are implanted into a host, GEMMs develop de novo tumors within a natural, immune-proficient microenvironment, driven by specific genetic alterations that mimic those found in human cancers. embopress.org This allows for the study of tumor initiation, progression, and interaction with the host immune system in a more physiologically relevant context.
Currently, specific studies detailing the characterization of the antitumor activity of this compound as a monotherapy in GEMMs are not prominently available in the reviewed literature. However, research involving related compounds highlights the therapeutic potential of AKT inhibition in these sophisticated models. For instance, a study investigating mouse models of KRAS-driven pancreatic cancer found that combining an AKT inhibitor (GSK2141795, a compound related to GSK2110183) with a MEK inhibitor resulted in an enhanced antitumor effect. nih.gov This suggests that targeting the AKT pathway, for which GSK2110183 is a potent inhibitor, is a viable and promising strategy for cancers driven by specific oncogenic mutations, a scenario well-replicated in GEMMs.
Analysis of Biomarker Modulation in Preclinical Tumor Tissues (e.g., phospho-PRAS40, Ki-67)
To confirm that the antitumor activity of GSK2110183 is linked to its mechanism of action, preclinical studies have analyzed its effect on key pharmacodynamic biomarkers in tumor tissues.
Phospho-PRAS40: Proline-rich AKT substrate of 40 kDa (PRAS40) is a direct downstream substrate of AKT. The phosphorylation of PRAS40 is a key indicator of AKT pathway activation. Inhibition of AKT is therefore expected to lead to a reduction in the levels of phosphorylated PRAS40 (p-PRAS40). In studies using BT474 tumor xenografts, oral administration of GSK2110183 led to a dose-dependent decrease in p-PRAS40 levels in the tumor tissue. selleckchem.com This provides direct evidence that GSK2110183 successfully engages its target and inhibits the AKT signaling pathway in vivo. selleckchem.com
| Metric | Result |
|---|---|
| p-PRAS40 Reduction | 61% |
Ki-67: The Ki-67 protein is a well-established nuclear marker that is strictly associated with cell proliferation. nih.govnih.gov Its presence is detected in all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0). nih.govpaom.pl Consequently, the level of Ki-67 expression, often presented as a labeling index, is widely used in pathology to determine the growth fraction of a given tumor cell population and serves as a critical prognostic marker in many types of cancer. nih.govpaom.plepa.gov A reduction in Ki-67 staining in tumor tissue following therapy is indicative of a successful anti-proliferative effect. While GSK2110183 has been shown to arrest the cell cycle in the G1 phase in in vitro studies, specific data from preclinical in vivo studies analyzing its effect on Ki-67 expression in tumor tissues were not identified in the reviewed literature. medchemexpress.com
Mechanisms of Acquired Resistance and Strategies to Overcome Resistance in Preclinical Research
Identification of Acquired Resistance Mechanisms to GSK2110183 Hydrochloride in Preclinical Models
The effectiveness of inhibitors targeting the PI3K/AKT pathway can be diminished by the activation of alternative signaling pathways and the presence of complex feedback loops researchgate.net.
A primary mechanism of resistance to AKT inhibition is the activation of parallel or alternative signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) pathway nih.gov. There is significant crosstalk between the PI3K/AKT/mTOR and MAPK pathways; inhibition of one can lead to the compensatory upregulation of the other scientificarchives.com. Preclinical studies have shown that resistance to PI3K pathway inhibitors can be associated with the activation of MEK/ERK signaling nih.gov. This activation of the MAPK pathway serves as a bypass route, allowing cancer cells to maintain proliferation and survival signals despite the blockade of AKT nih.govplos.org. In some preclinical models of resistance to EGFR inhibitors, which also signal through the PI3K/AKT pathway, sustained activation of downstream ERK signaling was observed as a key resistance driver plos.orgaacrjournals.org.
The genetic landscape of a tumor, particularly the presence of mutations in key signaling nodes, can dictate its sensitivity to AKT inhibition. Preclinical screenings have demonstrated that cancer cell lines harboring activating mutations in the MAPK pathway, such as in KRAS or BRAF, are less sensitive to AKT inhibitors nih.gov. Mutations in KRAS are a known cause of clinical acquired resistance to therapies targeting the MAPK pathway, and these mutations can also confer resistance to AKT inhibitors by ensuring the MAPK pathway remains constitutively active aacrjournals.org. In preclinical models, the acquisition of mutations in NRAS, another member of the RAS family, has also been identified as a mechanism of resistance to targeted therapies that inhibit the PI3K/AKT pathway nih.gov. These findings underscore that pre-existing or acquired mutations upstream of AKT can render cells independent of the PI3K/AKT signaling axis for their growth and survival.
The PI3K/AKT/mTOR pathway is regulated by several potent negative feedback loops, and its therapeutic inhibition can unintentionally disrupt these controls, leading to pathway reactivation and drug resistance nih.govmdpi.comresearchgate.net.
Key feedback mechanisms identified in preclinical studies include:
Receptor Tyrosine Kinase (RTK) Upregulation : AKT normally suppresses the activity of FOXO transcription factors. When AKT is inhibited, FOXO becomes active and can upregulate the transcription of multiple RTKs, including HER3, insulin (B600854) receptor (IR), and insulin-like growth factor 1 receptor (IGF-1R) aacrjournals.orgmdpi.comresearchgate.netnih.gov. The increased expression and phosphorylation of these receptors can re-stimulate the PI3K pathway, thereby counteracting the effect of the inhibitor aacrjournals.orgnih.gov.
Relief of mTORC1-Mediated Inhibition : Downstream of AKT, the mTORC1 complex, when active, phosphorylates substrates that lead to the inhibition of upstream signaling, for instance, by targeting insulin receptor substrate 1 (IRS1) for degradation aacrjournals.orgnih.gov. Pharmacological inhibition of AKT also suppresses mTORC1 activity. This relieves the negative feedback on upstream components, potentially leading to the reactivation of PI3K and AKT itself aacrjournals.orgnih.govnih.gov.
This rebound activation, driven by the disruption of feedback loops, is a significant challenge for the therapeutic efficacy of single-agent AKT inhibitors nih.govnih.gov.
Preclinical Strategies to Circumvent Resistance
Understanding the mechanisms of resistance has enabled the rational design of combination therapies in preclinical models to prevent or overcome resistance to AKT inhibitors.
Given the extensive crosstalk and compensatory activation between the PI3K/AKT and MAPK pathways, dual blockade has emerged as a primary strategy. Preclinical studies confirmed that combining an AKT inhibitor like GSK2141795 (a compound structurally related to GSK2110183) with a MEK inhibitor (trametinib, also known as GSK1120212) resulted in an enhanced anti-tumor effect in KRAS-driven pancreatic cancer models compared to either agent alone nih.gov. This combination therapy is designed to block both the primary signaling pathway and the key resistance escape route simultaneously nih.gov. A clinical trial was subsequently initiated to evaluate the combination of GSK2110183 and the MEK inhibitor GSK1120212 in patients with solid tumors and multiple myeloma nih.govclinicaltrials.gov.
Similarly, combining PI3K and AKT inhibitors can provide a more comprehensive shutdown of the pathway, potentially overcoming resistance mediated by feedback loops researchgate.net. The combination of PI3K/mTOR inhibitors with AKT inhibitors has been shown in preclinical models to suppress the re-phosphorylation of AKT that occurs as a feedback response, leading to decreased cell viability and tumor growth researchgate.net.
Table 1: Preclinical Data on Combination Therapies to Overcome Resistance
| Combination Strategy | Targeted Agents (Examples) | Cancer Model | Rationale | Outcome | Reference(s) |
| Dual AKT and MEK Inhibition | GSK2141795 (AKT inhibitor) + GSK1120212 (MEK inhibitor) | KRAS-mutant Pancreatic Cancer Xenografts | To overcome resistance mediated by MAPK pathway activation. | Enhanced anti-tumor efficacy and greater reduction in phospho-S6 levels compared to single agents. | nih.gov |
| Dual PI3K and AKT Inhibition | PI3K/mTOR inhibitors + AKT inhibitors (e.g., MK-2206) | Bladder Cancer Cell Lines | To suppress feedback-mediated re-phosphorylation and reactivation of AKT. | Suppressed AKT re-phosphorylation, induced apoptosis, and decreased tumor xenograft growth. | researchgate.net |
| Dual AKT and BRAF Inhibition | GSK2141795B (AKT inhibitor) + Dabrafenib (BRAF inhibitor) | BRAF-mutant Melanoma Cell Lines | To prevent or delay the emergence of resistance to BRAF inhibitors, often mediated by PI3K/AKT signaling. | Synergistically potentiated growth inhibition and delayed the emergence of drug resistance in long-term cultures. | nih.gov |
Beyond the MAPK pathway, other compensatory signaling routes can be activated in response to AKT inhibition. For instance, preclinical studies have shown that pharmacological inhibition of AKT can lead to the upregulation of PIM kinases researchgate.net. PIM kinases can promote cell survival and have been implicated in resistance to PI3K inhibitors nih.gov. Preclinical data demonstrate that combining an AKT inhibitor with a PIM inhibitor results in significant synergistic anti-tumor effects and induction of apoptosis in cancer cells researchgate.net. This suggests that targeting parallel survival kinases activated upon AKT blockade is another viable strategy to overcome acquired resistance.
Development of Novel Approaches for Restoring Sensitivity (Preclinical)
The emergence of acquired resistance is a significant limitation to the long-term efficacy of targeted cancer therapies, including inhibitors of the PI3K/AKT pathway. Preclinical research has been pivotal in identifying and testing novel strategies to overcome or reverse resistance to specific AKT inhibitors like this compound. These investigations primarily focus on combination therapies designed to counteract the molecular bypass mechanisms that cancer cells activate to survive.
A primary strategy to restore sensitivity involves the dual targeting of interconnected signaling pathways. Cancer cells often develop resistance to AKT inhibitors by activating the MEK/ERK signaling pathway as a compensatory survival mechanism. Preclinical studies have demonstrated that inhibition of the PI3K/AKT/mTOR pathway can lead to the activation of MEK/ERK signaling, which in turn can confer resistance to PI3K pathway inhibitors. Conversely, MEK inhibition can lead to feedback activation of AKT signaling, attenuating the sensitivity to MEK inhibitors.
This reciprocal feedback loop provides a strong rationale for the combination of AKT and MEK inhibitors. In preclinical cancer models, the combination of an AKT inhibitor, such as GSK2110183, with a MEK inhibitor like GSK1120212 (trametinib), has been shown to result in increased efficacy compared to either agent used alone. For instance, in pancreatic tumor xenografts with KRAS mutations, a combination of an AKT inhibitor (GSK2141795, a compound related to GSK2110183) and a MEK inhibitor led to enhanced anti-tumor efficacy. This enhanced effect was associated with a greater reduction in the phosphorylation of S6, a downstream effector of the mTORC1 pathway, which is considered a better predictor of sensitivity to both PI3K and MAPK pathway inhibitors.
Another key approach involves targeting upstream regulators or parallel pathways. For example, resistance to KRAS G12C inhibitors, which also function within the MAPK pathway, has been shown to be overcome by targeting the PI3K/mTOR signaling pathway. Pharmacological inhibition of PI3K with agents like copanlisib (B1663552) has been shown to restore sensitivity to KRAS inhibitors in resistant non-small cell lung cancer (NSCLC) cells. This was linked to the suppression of downstream effectors such as p-AKT, p-mTOR, and p-S6. This principle of targeting bypass pathways is broadly applicable and suggests that combining GSK2110183 with inhibitors of other survival pathways, identified through proteomic and phosphoproteomic analyses of resistant cells, could be a viable strategy.
The development of novel therapeutic agents that can target the active, GTP-bound state of RAS proteins also represents a potential strategy to overcome resistance mechanisms that involve the reactivation of upstream signaling. While not directly combined with GSK2110183 in the reviewed studies, tackling the source of MAPK pathway reactivation could theoretically re-sensitize tumors to AKT inhibition.
The following table summarizes preclinical strategies and their rationales for restoring sensitivity to pathway-targeted inhibitors, with principles applicable to GSK2110183.
| Combination Strategy | Target Pathway(s) | Rationale | Preclinical Model Findings |
| AKT Inhibitor + MEK Inhibitor | PI3K/AKT/mTOR & RAS/RAF/MEK/ERK | To overcome adaptive feedback resistance where inhibition of one pathway leads to the activation of the other. | Enhanced anti-tumor efficacy and greater reduction in phospho-S6 levels in pancreatic cancer xenografts. |
| AKT Inhibitor + PI3K Inhibitor | PI3K/AKT/mTOR | To achieve a more complete shutdown of the PI3K pathway, potentially overcoming resistance mediated by pathway reactivation. | In KRAS-mutant NSCLC models resistant to KRAS inhibitors, PI3K inhibition restored sensitivity by suppressing downstream effectors like p-AKT and p-mTOR. |
| AKT Inhibitor + Upstream Target Inhibitors (e.g., SHP2, SOS1) | Receptor Tyrosine Kinase (RTK) & RAS signaling | To block the upstream signals that lead to the reactivation of both the PI3K/AKT and MAPK pathways. | Co-inhibition of SHP2 enhances the effectiveness of KRAS G12C inhibition in preclinical models, a principle that may apply to overcoming resistance to downstream inhibitors. |
These preclinical findings underscore the necessity of a multi-targeted approach to circumvent acquired resistance. By simultaneously inhibiting the primary target and the key escape pathways, it is possible to restore or enhance the sensitivity of cancer cells to agents like this compound.
Chemical Synthesis and Structure Activity Relationships of Gsk2110183 Hydrochloride
Synthetic Routes and Methodologies for GSK2110183 Hydrochloride
The synthesis of GSK2110183, N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide, is detailed in patent literature and follows a convergent synthetic strategy. This approach involves the independent synthesis of two key fragments: the substituted thiophene-2-carboxylic acid core and the chiral aminopropane side chain.
The core fragment, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid, is assembled through a series of heterocyclic chemistry reactions. This typically begins with the construction of the substituted pyrazole (B372694) ring, followed by its attachment to the thiophene (B33073) scaffold. The thiophene ring is subsequently chlorinated and carboxylated to yield the required acid intermediate.
The side chain, (2S)-1-amino-3-(3-fluorophenyl)propan-2-amine, is prepared from a chiral starting material, such as a protected amino acid, to ensure the correct stereochemistry, which is often crucial for biological activity. The synthesis involves standard organic chemistry transformations to install the 3-fluorophenyl group and the primary amine.
Exploration of Structure-Activity Relationships (SAR) for AKT Inhibition
The development of GSK2110183 was guided by a thorough investigation of the structure-activity relationships (SAR) within the thiophene carboxamide class of Akt inhibitors. The goal was to optimize potency against the Akt enzymes while maintaining selectivity over other kinases and achieving favorable pharmaceutical properties.
GSK2110183 is a potent, ATP-competitive inhibitor of all three Akt isoforms google.com. Its efficacy is quantified by its dissociation constant (Ki), which is a measure of its binding affinity for the target.
| Target Isoform | GSK2110183 (Afuresertib) Ki* (nM) |
| Akt1 | 0.08 |
| Akt2 | 2 |
| Akt3 | 2.6 |
| Data sourced from MedchemExpress and Selleck Chemicals. nih.govbeilstein-journals.org |
The SAR studies for this class of compounds have identified several key structural features essential for potent and selective Akt inhibition:
Thiophene Carboxamide Scaffold : This central heterocyclic core acts as a rigid scaffold to correctly orient the other functional groups for optimal interaction with the ATP-binding pocket of the Akt kinase. The aromaticity of the thiophene ring contributes to binding, and its structure allows for specific substitutions at key positions nih.gov.
Amide Linker : The amide bond is a critical hydrogen bonding moiety, likely interacting with the hinge region of the kinase domain, a feature common to many ATP-competitive kinase inhibitors.
Substituted Pyrazole Ring : The 4-(4-chloro-1-methyl-1H-pyrazol-5-yl) group occupies a specific pocket within the active site. The nature and position of substituents on this ring are critical for both potency and selectivity.
Chiral Aminopropane Side Chain : The (2S)-1-amino-3-(3-fluorophenyl)propan-2-yl moiety is crucial for activity. The stereochemistry at the second carbon is vital for correct orientation within the binding site. The terminal primary amine can form key ionic or hydrogen bond interactions, while the 3-fluorophenyl group likely engages in hydrophobic interactions.
During the lead optimization phase, numerous analogues of the initial lead compounds were designed and synthesized to improve potency, selectivity, and pharmacokinetic properties. A notable analogue of GSK2110183 is GSK2141795 (Uprosertib). These two compounds share the same core structure but differ in the substitution pattern on the phenyl ring of the side chain.
| Compound | Target Isoform | Ki* (nM) |
| GSK2110183 (Afuresertib) | Akt1 | 0.08 |
| Akt2 | 2 | |
| Akt3 | 2.6 | |
| GSK2141795 (Uprosertib) | Akt1 | 0.066 |
| Akt2 | 1.4 | |
| Akt3 | 1.5 | |
| Data sourced from a 2014 study on novel AKT inhibitors. google.com |
The synthesis of such analogues involves preparing modified versions of the key building blocks—in this case, the chiral amine side chain with different substituents—and coupling them to the common thiophene carboxamide core. The comparison of biological data from these closely related analogues allows medicinal chemists to deduce the impact of specific structural changes. For instance, the subtle modifications leading from GSK2110183 to GSK2141795 resulted in a slight improvement in potency against Akt2 and Akt3 google.com. These iterative cycles of design, synthesis, and testing are fundamental to developing a clinical candidate with an optimal balance of properties.
Molecular Modeling and Computational Chemistry Approaches in Compound Design
Computational chemistry and molecular modeling played a significant role in the discovery and optimization of GSK2110183. These in silico techniques provide valuable insights into how inhibitors bind to their target protein, helping to rationalize observed SAR and guide the design of new, improved analogues.
Pharmacophore Modeling : This technique was likely used in the early stages to identify the key chemical features required for Akt inhibition. A pharmacophore model for an ATP-competitive Akt inhibitor typically includes hydrogen bond donors and acceptors to interact with the kinase hinge region, hydrophobic regions to occupy specific pockets, and an aromatic ring feature chemspider.comnih.govnih.gov. GSK2110183 fits such a model well.
Molecular Docking : Docking simulations would have been used to predict the binding mode of GSK2110183 and its analogues within the ATP-binding site of Akt1, Akt2, and Akt3. These studies help visualize the specific interactions, such as hydrogen bonds with hinge residues (e.g., Glu228, Ala230) and hydrophobic interactions with other residues in the pocket. Docking can explain why certain structural modifications enhance or diminish potency and can be used to screen virtual libraries of compounds before their synthesis.
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models, such as CoMFA and CoMSIA, were likely developed for the thiophene carboxamide series. These models generate a statistical correlation between the three-dimensional properties of the molecules (e.g., steric and electrostatic fields) and their biological activity. The resulting contour maps highlight regions where modifications would be beneficial or detrimental to potency, providing a clear roadmap for analogue design.
By integrating these computational approaches with traditional medicinal chemistry, researchers were able to accelerate the design-synthesis-test cycle, leading to the efficient discovery of potent and selective Akt inhibitors like GSK2110183.
Research Methodologies and Analytical Approaches Utilized in Gsk2110183 Hydrochloride Studies
In Vitro Assays for Kinase Activity and Cell-Based Effects
A cornerstone of the preclinical evaluation of GSK2110183 hydrochloride involves a suite of in vitro assays designed to quantify its interaction with the target kinases and its impact on cancer cell lines.
Kinase Binding and Inhibition Assays (e.g., Filter Binding, Progress Curve Analysis)
The potency and selectivity of this compound against the three isoforms of the Akt kinase (Akt1, Akt2, and Akt3) have been meticulously determined using enzymatic assays. This compound is an ATP-competitive inhibitor of the Akt kinase family. nih.gov The true potency (Ki*) of the inhibitor was initially assessed at low enzyme concentrations using a filter binding assay. selleckchem.com This method involves incubating the enzyme and inhibitor together before adding a peptide substrate and radiolabeled ATP ([γ-33P] ATP). nih.govselleckchem.com The reaction is then terminated, and the radiolabeled peptide product is captured on a phosphocellulose filter plate, allowing for the quantification of kinase activity. selleckchem.com
To confirm these findings, progress curve analysis has also been employed. nih.govselleckchem.com This technique provides continuous real-time fluorescence detection of product formation, offering a detailed view of the inhibitor's effect on enzyme kinetics. nih.govselleckchem.com Through these methods, this compound has been demonstrated to be a potent inhibitor of all three Akt isoforms. selleckchem.commedchemexpress.commedchemexpress.comselleckchem.com
| Kinase Isoform | Ki (nM) |
| Akt1 | 0.08 |
| Akt2 | 2 |
| Akt3 | 2.6 |
This table summarizes the inhibitory constants (Ki) of this compound for the three Akt kinase isoforms. selleckchem.commedchemexpress.commedchemexpress.comselleckchem.com
Furthermore, the selectivity of this compound was evaluated against a broad panel of other kinases to ensure its specificity for the Akt pathway. nih.gov
Cell-Based Proliferation and Viability Assays (e.g., CellTiter-Glo)
To translate the enzymatic potency of this compound into a cellular context, its effects on the proliferation and viability of various human cancer cell lines have been extensively studied. A commonly used method is the CellTiter-Glo Luminescent Cell Viability Assay. selleckchem.com This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after treatment with the compound. sigmaaldrich.com
Studies have shown that this compound preferentially inhibits the proliferation of human cancer cell lines with activated Akt pathways. nih.gov For instance, its anti-proliferative effects have been demonstrated in malignant pleural mesothelioma (MPM) cells, among others. medchemexpress.commedchemexpress.com The concentration-dependent inhibition of cell growth is used to calculate EC50 values, which represent the concentration of the compound that inhibits 50% of cell proliferation. selleckchem.com
Molecular and Cellular Biology Techniques
To delve deeper into the molecular mechanisms underlying the anti-proliferative effects of this compound, a range of molecular and cellular biology techniques have been utilized.
Western Blotting and ELISA for Signaling Pathway Biomarkers
Western blotting is a key technique used to investigate the impact of this compound on the Akt signaling pathway. This method allows for the detection and quantification of specific proteins within a cell lysate. In studies involving this compound, Western blotting has been used to demonstrate a concentration-dependent decrease in the phosphorylation of several downstream substrates of Akt, including GSK-3β and FOXO family proteins. selleckchem.commedchemexpress.commedchemexpress.com This provides direct evidence of the compound's ability to inhibit Akt kinase activity within the cell. Furthermore, this technique has been used to show an increase in the expression of the cell cycle inhibitor p21WAF1/CIP1. medchemexpress.commedchemexpress.com
Enzyme-Linked Immunosorbent Assay (ELISA) is another antibody-based technique that can be used to measure the levels of specific proteins, including phosphorylated proteins, in cell lysates. abcam.comraybiotech.com This method offers a high-throughput alternative to Western blotting for quantifying changes in signaling pathway biomarkers. novusbio.com
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique that allows for the analysis of multiple characteristics of individual cells within a population. auctoresonline.orgnih.gov In the context of this compound research, flow cytometry has been instrumental in elucidating the compound's effects on cell cycle progression and apoptosis.
Treatment of cancer cells with this compound has been shown to cause a strong arrest in the G1 phase of the cell cycle. medchemexpress.commedchemexpress.com This is determined by staining the cells with a fluorescent dye that binds to DNA, allowing for the quantification of DNA content and thus the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). auctoresonline.org
Furthermore, flow cytometry has been used to demonstrate that this compound induces apoptosis, or programmed cell death. medchemexpress.commedchemexpress.com This can be assessed by measuring the activity of caspases, key enzymes in the apoptotic cascade, such as caspase-3 and caspase-7. medchemexpress.commedchemexpress.com Another common method is the use of Annexin V staining, which identifies cells in the early stages of apoptosis. bdbiosciences.com
In Vivo Preclinical Model Development and Characterization
To evaluate the anti-tumor efficacy of this compound in a living organism, preclinical studies are conducted using in vivo models, typically immunodeficient mice bearing human tumor xenografts. These models are crucial for assessing the compound's therapeutic potential before it can be considered for human clinical trials.
Female mice bearing tumors from human cancer cell lines with activated Akt pathways, such as BT474 (breast cancer) and SKOV3 (ovarian cancer), have been used to test the efficacy of this compound. nih.govselleckchem.commedchemexpress.com The compound is administered to the mice, and tumor volume is measured over time to determine the extent of tumor growth inhibition (TGI). nih.gov
| Tumor Xenograft Model | Treatment with this compound | Resulting Tumor Growth Inhibition (TGI) |
| BT474 (Breast Cancer) | Daily oral administration | 8%, 37%, and 61% TGI |
| SKOV3 (Ovarian Cancer) | Daily oral administration | 23%, 37%, and 97% TGI |
This table summarizes the tumor growth inhibition (TGI) observed in different xenograft models following treatment with this compound. selleckchem.commedchemexpress.com
These in vivo studies have demonstrated that treatment with this compound can lead to significant tumor growth inhibition and even tumor regression. nih.gov
Establishment and Evaluation of Xenograft and Patient-Derived Xenograft Models
In preclinical assessments of GSK2110183, xenograft models are fundamental tools for evaluating anti-tumor activity in an in vivo setting. The establishment of these models typically begins with the subcutaneous implantation of human cancer cell lines into immunocompromised mice. rcsi.com For instance, studies have utilized SCID (Severe Combined Immunodeficient) mice bearing BT474 breast cancer tumor xenografts to test the efficacy of GSK2110183. nih.gov
Patient-derived xenograft (PDX) models represent a more advanced approach, created by implanting fresh tumor samples from patients directly into immunodeficient mice. aging-us.comamegroups.cn This technique is increasingly favored because PDX models largely retain the principal histological and genetic characteristics of the donor tumor, offering a more faithful representation of human cancer heterogeneity. rcsi.comaging-us.comamegroups.cn The underlying hypothesis is that these models will maintain key features of the original tumor through successive passages in mice. rcsi.com
The evaluation of both xenograft and PDX models involves monitoring tumor growth over time after treatment. This allows for the assessment of the compound's ability to inhibit tumor progression. nih.gov Furthermore, these models provide the necessary biological material for subsequent detailed analyses. oaes.cc
Histopathological and Molecular Biomarker Analysis in Preclinical Tumor Samples
Molecular biomarker analysis provides quantitative data on the compound's target engagement and downstream effects. In studies involving GSK2110183, a key pharmacodynamic biomarker is the phosphorylation of PRAS40, a substrate downstream of the AKT kinase. nih.gov Analysis of tumor lysates from xenograft models has shown that GSK2110183 decreases the phosphorylation of PRAS40 in a dose-dependent manner. nih.gov For example, in mice bearing BT474 tumors, administration of GSK2110183 resulted in a significant reduction in phosphorylated PRAS40 levels. nih.gov
| Dosage (mg/kg QDx7) | Decrease in Phospho-PRAS40 (%) |
|---|---|
| 10 | 8% |
| 30 | 37% |
| 100 | 61% |
Bioanalytical Methods for Compound Quantification in Preclinical Biological Matrices
Bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological fluids and tissues. wisdomlib.org These methods play a crucial role in evaluating pharmacokinetic data from preclinical studies. asianjpr.com The process involves establishing that a specific quantitative analytical method is suitable and reliable for measuring analytes in a given biological matrix, such as blood, plasma, or serum. wisdomlib.org
Before analysis, samples typically undergo a preparation procedure to remove interfering substances. asianjpr.com Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). asianjpr.com The validation of these bioanalytical methods is critical to ensure the accuracy and reproducibility of the data, with parameters such as accuracy, precision, selectivity, and sensitivity being rigorously evaluated. wisdomlib.org
Liquid Chromatography-Mass Spectrometry (LC/MS-MS) for Compound Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs in biological matrices. unil.chtorvergata.it It is considered a gold standard due to its high sensitivity, selectivity, and specificity. unil.ch The method combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org
In a typical LC-MS/MS workflow for quantifying a compound like GSK2110183, the process would include:
Sample Preparation : This often involves a simple protein precipitation step, for instance, using methanol (B129727) to extract the analyte from the biological matrix (e.g., plasma or tissue homogenate). nih.gov
Chromatographic Separation : The prepared sample is injected into an LC system, where the compound is separated from other matrix components on a chromatography column, such as a C18 column. nih.gov
Mass Spectrometric Detection : The separated compound then enters the mass spectrometer. Analyte detection is often performed in positive ionization mode using selected reaction monitoring (SRM), which provides high selectivity and quantitative accuracy. nih.gov
This technique allows for the precise measurement of compound concentrations in various biological samples, which is crucial for establishing relationships between drug exposure and pharmacodynamic effects. nih.gov For instance, studies have correlated specific blood concentrations of GSK2110183 with the observed inhibition of biomarkers like phospho-PRAS40 in tumor tissue. nih.gov
| Component | Description | Common Application Example |
|---|---|---|
| Sample Preparation | Extraction of the analyte from the biological matrix and removal of interferences. | Protein precipitation with methanol. nih.gov |
| Separation | Use of High-Performance Liquid Chromatography (HPLC) to separate the target compound from other substances. | Separation on a C18 reverse-phase column. nih.gov |
| Detection | Tandem mass spectrometry (MS/MS) for sensitive and selective detection and quantification. | Detection via positive ionization mode using Selected Reaction Monitoring (SRM). nih.gov |
Computational Approaches in Drug Discovery and Design
Computational methods are integral to modern drug discovery and design, helping to save time and reduce costs by identifying and optimizing promising drug candidates. nih.gov These in silico techniques can be broadly categorized into structure-based and ligand-based approaches. mdpi.com
Structure-based drug design relies on the three-dimensional structure of the biological target, such as a protein kinase. mdpi.com Molecular docking is a primary example of this approach, used to predict the preferred orientation and binding affinity of a compound within a protein's binding site. mdpi.commdpi.com This method is crucial for virtual screening of large compound libraries to identify potential hits and for optimizing the interactions of lead compounds to enhance potency. nih.govmdpi.com
Ligand-based methods are utilized when the 3D structure of the target is unknown and instead use information from molecules known to be active. nih.gov Pharmacophore modeling is a key ligand-based technique that involves identifying the common chemical features of active molecules that are essential for their biological activity. mdpi.com This model can then be used as a template to search for new compounds with similar features. mdpi.com
| Approach | Principle | Application |
|---|---|---|
| Molecular Docking (Structure-Based) | Predicts the binding mode and affinity of a ligand to the 3D structure of a target protein. mdpi.commdpi.com | Virtual screening of compound libraries; lead optimization. mdpi.comscienceopen.com |
| Pharmacophore Modeling (Ligand-Based) | Identifies essential 3D chemical features common among active molecules. mdpi.com | Searching for new chemical scaffolds with desired biological activity. mdpi.com |
Future Research Directions and Unaddressed Preclinical Questions
Investigation of Novel Therapeutic Combinations for Enhanced Preclinical Efficacy
A primary focus of future preclinical research is to identify synergistic combinations that can enhance the anti-tumor effects of GSK2110183. Given the complexity of cancer cell signaling, targeting multiple pathways simultaneously is a promising strategy to overcome intrinsic and acquired resistance.
Preclinical studies have already demonstrated the potential of combining AKT inhibition with MEK inhibition. nih.gov In mouse xenograft models of pancreatic cancer, which frequently harbor KRAS mutations, the combination of an AKT inhibitor (GSK2141795, a compound with a similar profile to GSK2110183) and a MEK inhibitor (GSK1120212, trametinib) resulted in significantly greater tumor growth inhibition than either agent alone. nih.gov This enhanced efficacy was associated with a more profound reduction in the phosphorylation of S6, a downstream effector of both the PI3K/AKT/mTOR and MAPK pathways. nih.gov
Table 1: Preclinical Efficacy of AKT and MEK Inhibitor Combination in Pancreatic Cancer Xenograft Model (HPAC)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) on Day 42 |
|---|---|---|
| Vehicle | - | 0% |
| GSK2141795 (AKT Inhibitor) | 30 | 31% |
| GSK1120212 (MEK Inhibitor) | 0.3 | 65% |
| GSK2141795 + GSK1120212 | 30 + 0.3 | 93% |
Data derived from a study on pancreatic tumor xenografts. nih.gov
Further preclinical investigations are warranted to explore other rational combinations. For instance, preclinical evidence suggests that AKT inhibition can restore sensitivity to platinum-based chemotherapy in resistant ovarian cancer models. targetedonc.comaacrjournals.org This provides a strong rationale for preclinical studies combining GSK2110183 with agents like carboplatin (B1684641) and paclitaxel. Additionally, combining GSK2110183 with androgen synthesis inhibitors or immune checkpoint inhibitors presents other promising avenues for future preclinical exploration in prostate cancer and various solid tumors, respectively. targetedonc.comlaekna.com
Elucidation of Complex Resistance Mechanisms to Combination Therapies in Preclinical Models
A significant challenge in cancer therapy is the development of drug resistance. As GSK2110183 moves into combination strategies, it is crucial to use preclinical models to prospectively identify and understand the mechanisms of acquired resistance.
Resistance to ATP-competitive AKT inhibitors, such as GSK2110183, may be driven by the rewiring of compensatory signaling pathways. genedata.com For example, inhibition of the PI3K/AKT pathway can lead to the activation of the MAPK signaling pathway, which can confer resistance. nih.gov This crosstalk underscores the importance of combination therapies, but also highlights the need to understand how resistance to the combination itself emerges.
Future preclinical studies should utilize long-term exposure of cancer cell lines and patient-derived xenograft (PDX) models to GSK2110183-based combination therapies to generate resistant models. These models would be invaluable for:
Identifying genetic mutations or epigenetic alterations that bypass the dual blockade.
Characterizing shifts in signaling networks, for instance, the activation of parallel survival pathways like PIM signaling. genedata.com
Investigating the role of the tumor microenvironment in conferring resistance.
Understanding these complex mechanisms will be critical for designing next-generation therapeutic strategies to overcome or even prevent the development of resistance.
Exploration of GSK2110183 Hydrochloride in Non-Oncological Preclinical Models (if applicable)
While the primary application of GSK2110183 has been in oncology, the central role of the AKT pathway in various cellular processes suggests potential utility in non-cancerous diseases. The AKT pathway is implicated in metabolism, inflammation, and cellular growth, making it a plausible target in other pathological conditions.
For example, other AKT inhibitors have been explored preclinically for treating Proteus syndrome, a rare overgrowth disorder caused by a somatic activating mutation in AKT1. nih.gov This provides a precedent for investigating GSK2110183 in similar genetic disorders characterized by hyperactive AKT signaling. Other potential areas for preclinical investigation could include inflammatory diseases or metabolic disorders where AKT signaling is dysregulated. To date, there is a scarcity of published preclinical research on GSK2110183 in non-oncological models, representing a significant area for future exploration.
Identification and Validation of Predictive Biomarkers for Preclinical Response
To advance GSK2110183 towards a personalized medicine approach, the identification and validation of robust predictive biomarkers are paramount. Preclinical models are essential for discovering biomarkers that can identify tumors most likely to respond to treatment.
Research indicates that the potency of AKT inhibitors is often increased in cell lines with an activated AKT pathway. nih.govresearchgate.net Therefore, the genetic status of key pathway components represents a promising class of biomarkers.
Table 2: Potential Predictive Biomarkers for this compound Response
| Biomarker Type | Biomarker | Predicted Response | Rationale |
|---|---|---|---|
| Genomic | PIK3CA mutation | Sensitivity | Leads to hyperactivation of the AKT pathway. nih.govnih.govprnewswire.com |
| PTEN loss/mutation | Sensitivity | Loss of tumor suppressor function results in unopposed PI3K/AKT signaling. nih.govnih.govprnewswire.com | |
| AKT1 mutation (e.g., E17K) | Sensitivity | Direct, ligand-independent activation of the AKT kinase. nih.govnih.gov | |
| KRAS/BRAF mutation | Resistance | Activation of the parallel MAPK pathway may reduce dependence on AKT signaling. nih.govresearchgate.net |
| Proteomic | High phospho-AKT (pAKT) levels | Sensitivity | Indicates a functional activation of the AKT pathway, suggesting the tumor is reliant on this signaling ("oncogene addiction"). nih.govsemanticscholar.orgnih.gov |
Future preclinical research should focus on validating these candidate biomarkers across a diverse range of tumor models. This includes using large panels of cell lines and PDX models with well-characterized genomic and proteomic profiles to correlate biomarker status with response to GSK2110183, both as a single agent and in combination therapies. researchgate.net Such studies are crucial for establishing the clinical utility of these biomarkers for patient selection.
Integration of Advanced Omics Technologies in Preclinical AKT Inhibitor Research
The integration of advanced 'omics' technologies into preclinical research offers a powerful, unbiased approach to understanding the effects of GSK2110183 and discovering novel therapeutic strategies.
Proteogenomics: This approach, which combines deep proteomic and genomic analysis, can provide a comprehensive view of how GSK2110183 impacts cancer signaling networks. nih.govnih.gov For example, reverse-phase protein microarrays (RPPA) can be used to measure the phosphorylation status of dozens of key signaling proteins simultaneously in preclinical models before and after treatment. semanticscholar.orgnih.gov This can confirm on-target pathway inhibition and reveal off-target effects or compensatory feedback loops that could inform rational combination strategies.
Transcriptomics: RNA sequencing (RNA-Seq) of preclinical models treated with GSK2110183 can identify gene expression signatures associated with sensitivity or resistance. nih.gov This can help elucidate resistance mechanisms and identify novel therapeutic vulnerabilities that emerge upon AKT inhibition.
High-Throughput Drug Screening (HTDS): Utilizing HTDS platforms against a backdrop of genomically characterized preclinical models can rapidly identify synergistic drug combinations with GSK2110183. nih.gov This method allows for the empirical testing of hundreds of compounds, potentially uncovering effective combinations that might not be predicted from known pathway interactions alone.
By systematically applying these advanced technologies in preclinical settings, researchers can build a more complete understanding of GSK2110183's mechanism of action, identify robust predictive biomarkers, and rationally design the next generation of clinical trials.
Q & A
Q. What is the molecular mechanism by which GSK2110183 hydrochloride inhibits Akt kinase activity, and how does this affect downstream signaling pathways?
this compound is an ATP-competitive, pan-Akt inhibitor with Kis values of 0.08/2/2.6 nM for Akt1/Akt2/Akt3, respectively . It disrupts PI3K/Akt/mTOR signaling by binding to the Akt kinase domain, thereby blocking phosphorylation of downstream substrates like GSK-3β and FOXO proteins. This inhibition induces G1 cell cycle arrest via p21WAF1/CIP1 upregulation and promotes apoptosis through caspase-3/7 activation . Researchers should validate Akt inhibition using phospho-specific antibodies in Western blotting and measure caspase activity via fluorometric assays in cell lines like ACC-MESO-4 or MSTO-211H .
Q. What in vitro and in vivo models are most suitable for evaluating the anti-tumor efficacy of this compound?
- In vitro: Use cancer cell lines with hyperactivated Akt signaling (e.g., glioblastoma, breast cancer, or malignant pleural mesothelioma) . Measure IC50 values via proliferation assays (e.g., MTT or CellTiter-Glo) and confirm pathway modulation using phospho-Akt (Ser473) ELISAs.
- In vivo: Mouse xenograft models (e.g., mammary tumor models) at doses of 10–100 mg/kg orally, with tumor volume monitoring and pharmacodynamic analysis of Akt substrate phosphorylation in excised tissues . Include control groups treated with Akt-negative allosteric inhibitors (e.g., MK-2206) to compare efficacy .
Q. How can researchers ensure reproducibility when preparing and administering this compound in preclinical studies?
- Compound handling : Prepare stock solutions in DMSO (10 mM) and store at -80°C to avoid degradation. Use freshly thawed aliquots for experiments .
- Dosing consistency : Administer via oral gavage at fixed times daily. Include vehicle controls (e.g., 0.5% methylcellulose) and monitor plasma pharmacokinetics to confirm bioavailability .
- Data validation : Replicate key findings across ≥3 independent experiments and use orthogonal methods (e.g., siRNA-mediated Akt knockdown) to confirm on-target effects .
Advanced Research Questions
Q. What experimental strategies can address conflicting data on this compound’s efficacy in different cancer subtypes?
Contradictory results may arise from tumor heterogeneity or off-target effects. To resolve this:
- Perform genomic profiling (e.g., RNA-seq or phosphoproteomics) to identify biomarkers of response (e.g., PTEN loss, PIK3CA mutations) .
- Use isogenic cell lines (e.g., PTEN-wildtype vs. PTEN-null) to isolate Akt dependency .
- Conduct combination screens with MEK inhibitors (e.g., trametinib) to assess synergistic effects, as Akt/MEK co-inhibition enhances apoptosis in resistant models .
Q. How does this compound modulate the tumor microenvironment (TME), and what techniques are optimal for studying these effects?
GSK2110183 may alter immune cell infiltration or stromal interactions in the TME. Recommended approaches:
- Flow cytometry : Analyze immune cell subsets (e.g., T cells, macrophages) in tumor digests from treated vs. untreated mice .
- Coculture models : Combine cancer-associated fibroblasts (CAFs) with tumor cells to study Akt-dependent crosstalk .
- Multiplex IHC : Quantify PD-L1 expression and CD8+ T cell infiltration in xenograft sections .
Q. What are the mechanistic implications of this compound’s dual effects on apoptosis and cell cycle arrest?
The compound’s dual activity arises from distinct downstream targets:
- Apoptosis : Caspase-3/7 activation via BAD dephosphorylation and mitochondrial outer membrane permeabilization .
- Cell cycle arrest : p21-mediated CDK2 inhibition and FOXO-dependent transcription of cyclin-dependent kinase inhibitors . Researchers should use time-course experiments (e.g., 24–72 hr treatments) and gene silencing (e.g., p21 siRNA) to decouple these pathways.
Methodological Best Practices
Q. How should researchers design experiments to evaluate resistance mechanisms to this compound?
- Long-term exposure : Treat cells with incremental doses (e.g., 0.1–1 μM) over 6–8 weeks. Perform whole-exome sequencing to identify acquired mutations (e.g., Akt1 E17K) .
- Kinome profiling : Use PamStation® arrays to detect compensatory kinase activation (e.g., ERK or S6K) .
- In vivo validation : Test resistant clones in xenograft models and compare drug sensitivity to parental lines .
Q. What statistical and computational tools are recommended for analyzing high-throughput data from this compound studies?
- Pathway analysis : Tools like GSEA or Ingenuity Pathway Analysis (IPA) to identify enriched Akt-related pathways .
- Dose-response modeling : Calculate synergy scores (e.g., SynergyFinder) for combination therapies .
- Bioinformatics : Integrate TCGA data to correlate Akt pathway activation with clinical response predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
